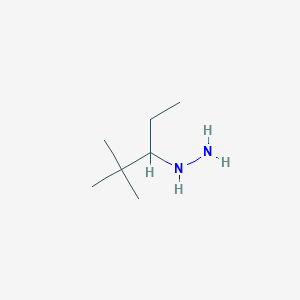![molecular formula C11H19F3N2O2Si2 B8747944 Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7057-43-4](/img/structure/B8747944.png)
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C11H19F3N2O2Si2 and a molar mass of 324.45 g/mol It is characterized by the presence of trifluoromethyl and trimethylsilyloxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of 5-trifluoromethyluracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
5-Trifluoromethyluracil+2(Trimethylsilyl chloride)→Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The trimethylsilyloxy groups are susceptible to hydrolysis, leading to the formation of 5-trifluoromethyluracil.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyloxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyloxy groups.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: 5-Trifluoromethyluracil is a common product.
Scientific Research Applications
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyloxy groups can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,4-bis(trimethylsilyloxy)pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,4-Bis(trimethylsilyloxy)thymine: Another pyrimidine derivative with trimethylsilyloxy groups.
Uniqueness
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
7057-43-4 |
|---|---|
Molecular Formula |
C11H19F3N2O2Si2 |
Molecular Weight |
324.45 g/mol |
IUPAC Name |
trimethyl-[5-(trifluoromethyl)-2-trimethylsilyloxypyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C11H19F3N2O2Si2/c1-19(2,3)17-9-8(11(12,13)14)7-15-10(16-9)18-20(4,5)6/h7H,1-6H3 |
InChI Key |
XHBKWMUWFRURGS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S)-3-[2-(tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B8747862.png)

![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)
![7-Oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8747882.png)
![4-[(Chloromethyl)sulfanyl]pyridine](/img/structure/B8747895.png)
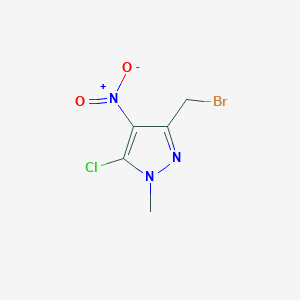

![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)
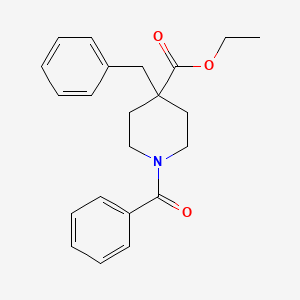
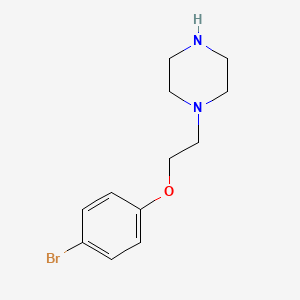

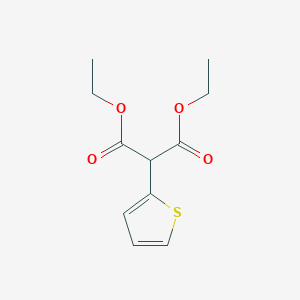
![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)
